Aluminium selenate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

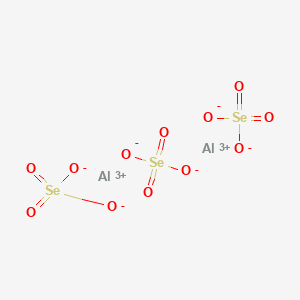

Aluminium selenate is a useful research compound. Its molecular formula is Al2O12Se3 and its molecular weight is 482.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Environmental Applications

1.1 Water Treatment

One of the primary applications of aluminium selenate is in the treatment of contaminated water, particularly for the removal of selenium oxyanions such as selenate. Research indicates that functionalized alumina can effectively remove both selenite and selenate from aqueous solutions. In a study involving packed bed columns, it was found that over 90% of selenate could be removed from water samples containing an initial concentration of 25 ppb .

Table 1: Selenium Removal Efficiency Using Functionalized Alumina

| Sample Type | Initial Concentration (ppb) | Final Concentration (ppb) | Removal Efficiency (%) |

|---|---|---|---|

| Selenite Water | 25 | <2 | >90 |

| Selenate Water | 25 | <2 | >90 |

This technology is particularly relevant in coal mining operations where selenium contamination is prevalent. Field tests at ten different mining sites showed that selenium levels could be reduced to below 5 ppb in some cases, demonstrating the effectiveness of this compound in real-world applications .

Biological Applications

2.1 Antioxidant Properties

This compound has been studied for its potential biological effects, particularly concerning oxidative stress. A study on rats indicated that selenium supplementation could mitigate some of the oxidative stress induced by aluminium exposure. The results suggested that selenium might act as an antioxidant, protecting against cellular dysfunction caused by aluminium .

Table 2: Effects of Aluminium and Selenium on Oxidative Stress Markers

| Treatment Group | Plasma Aluminium (ng/g) | Plasma Selenium (ng/g) | Malondialdehyde (Liver) |

|---|---|---|---|

| Control | - | - | Low |

| Aluminium Only | High | Low | High |

| Selenium Only | Normal | Normal | Low |

| Aluminium + Selenium | Moderate | Moderate | Lower than Aluminium Only |

The study highlighted a significant reduction in malondialdehyde levels (a marker for lipid peroxidation) in the liver and brain tissues of rats treated with both aluminium and selenium compared to those treated with aluminium alone .

Material Science Applications

3.1 Adsorption Studies

In material science, this compound is being investigated for its adsorption properties on metal oxide surfaces. A study utilized density functional theory to analyze the adsorption energies of selenate on α-Al₂O₃ surfaces, revealing that the adsorption process is significantly influenced by surface hydrogen bonding rather than direct interactions between the adsorbate and the surface . This understanding can lead to improved designs for selective adsorbents used in water purification.

Table 3: Adsorption Energies of Selenate on α-Al₂O₃ Surfaces

| pH Level | Adsorption Energy (kJ/mol) |

|---|---|

| Acidic | -40 |

| Neutral | -30 |

| Alkaline | -20 |

The findings suggest that optimizing surface characteristics to enhance protonation could improve selenate adsorption efficiency .

Eigenschaften

CAS-Nummer |

14696-77-6 |

|---|---|

Molekularformel |

Al2O12Se3 |

Molekulargewicht |

482.9 g/mol |

IUPAC-Name |

dialuminum;triselenate |

InChI |

InChI=1S/2Al.3H2O4Se/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6 |

InChI-Schlüssel |

JSMYWMXSQDUVSJ-UHFFFAOYSA-H |

SMILES |

[O-][Se](=O)(=O)[O-].[O-][Se](=O)(=O)[O-].[O-][Se](=O)(=O)[O-].[Al+3].[Al+3] |

Kanonische SMILES |

[O-][Se](=O)(=O)[O-].[O-][Se](=O)(=O)[O-].[O-][Se](=O)(=O)[O-].[Al+3].[Al+3] |

Key on ui other cas no. |

14696-77-6 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.